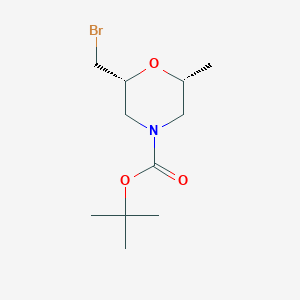
Rel-tert-butyl (2R,6R)-2-(bromomethyl)-6-methylmorpholine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl (2R,6R)-2-(bromomethyl)-6-methylmorpholine-4-carboxylate is a synthetic organic compound that belongs to the class of morpholine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl (2R,6R)-2-(bromomethyl)-6-methylmorpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction of appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group is introduced via a halogenation reaction, often using reagents such as N-bromosuccinimide (NBS) under specific conditions.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (2R,6R)-2-(bromomethyl)-6-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-tert-butyl (2R,6R)-2-(bromomethyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,6R)-2-(chloromethyl)-6-methylmorpholine-4-carboxylate
- tert-Butyl (2R,6R)-2-(iodomethyl)-6-methylmorpholine-4-carboxylate
- tert-Butyl (2R,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate
Uniqueness
Rel-tert-butyl (2R,6R)-2-(bromomethyl)-6-methylmorpholine-4-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs
Properties
Molecular Formula |
C11H20BrNO3 |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
tert-butyl (2R,6R)-2-(bromomethyl)-6-methylmorpholine-4-carboxylate |
InChI |
InChI=1S/C11H20BrNO3/c1-8-6-13(7-9(5-12)15-8)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
CWXGHLFJGHFNLF-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)CBr)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CN(CC(O1)CBr)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















